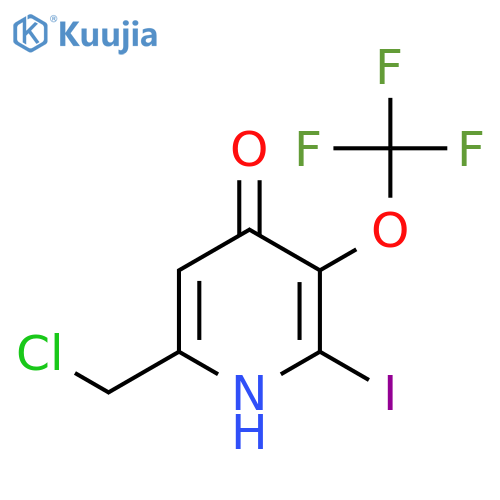Cas no 1804336-03-5 (6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)

1804336-03-5 structure
商品名:6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine
CAS番号:1804336-03-5
MF:C7H4ClF3INO2
メガワット:353.46484375
CID:4831357
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H4ClF3INO2/c8-2-3-1-4(14)5(6(12)13-3)15-7(9,10)11/h1H,2H2,(H,13,14)
- InChIKey: HVNWUSLVSBCDOF-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C=C(CCl)N1)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 351
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 2.6
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096529-1g |
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine |
1804336-03-5 | 97% | 1g |
$1,519.80 | 2022-04-02 |
6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
1804336-03-5 (6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
